

An In-depth Technical Guide to AZ084 and CCR8 Downstream Signaling Pathways

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Compound of Interest

Compound Name: AZ084

Cat. No.: B2408562

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This guide provides a comprehensive overview of **AZ084**, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), and the associated downstream signaling pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and cellular processes involved.

Introduction to CCR8 and its Antagonist AZ084

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation.[1] Its primary endogenous ligand is the chemokine CCL1. The CCL1/CCR8 axis is implicated in the trafficking of various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), dendritic cells, and eosinophils. Notably, CCR8 is highly expressed on tumor-infiltrating Tregs, where it contributes to an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy.[2] Furthermore, its association with inflammatory responses has highlighted its potential as a therapeutic target in diseases like asthma.

AZ084 is a potent, selective, and orally active allosteric antagonist of CCR8.[3][4] As an allosteric modulator, **AZ084** binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds. This binding induces a conformational change in the receptor that inhibits its activation by CCL1, thereby blocking downstream signaling and the associated cellular responses, such as chemotaxis.[4] Preclinical studies have demonstrated

the potential of **AZ084** in downregulating Treg differentiation and has shown promise in animal models of both cancer and asthma.[3]

Quantitative Data for AZ084

The following tables summarize the key in vitro and in vivo quantitative parameters for **AZ084**, providing a basis for experimental design and interpretation.

Table 1: In Vitro Activity of AZ084

Parameter	Species	Value	Notes
Binding Affinity (K _i)	Human	0.9 nM	Allosteric inhibitor of CCR8.[3][4]
IC ₅₀ (Chemotaxis)	Human AML cells	1.3 nM	Inhibition of CCL1-induced chemotaxis. [3]
Human Dendritic Cells (DC)	4.6 nM	Inhibition of CCL1-induced chemotaxis. [3]	
Human T cells	5.7 nM	Inhibition of CCL1-induced chemotaxis. [3]	
Plasma Protein Binding (% free)	Human	31.0%	
Dog	45.7%		
Mouse	55.6%		
Rat	47.0%		

Table 2: Preclinical Pharmacokinetic Parameters of AZ084

Parameter	Species	Value	Route of Administration
Bioavailability	Rat	>70%	Oral
Clearance (CL)	Rat	15.0 mL/min/kg	Intravenous
Half-life ($t_{1/2}$)	Rat	Long half-life observed	Not specified
Volume of Distribution (Vd)	-	-	Data not available

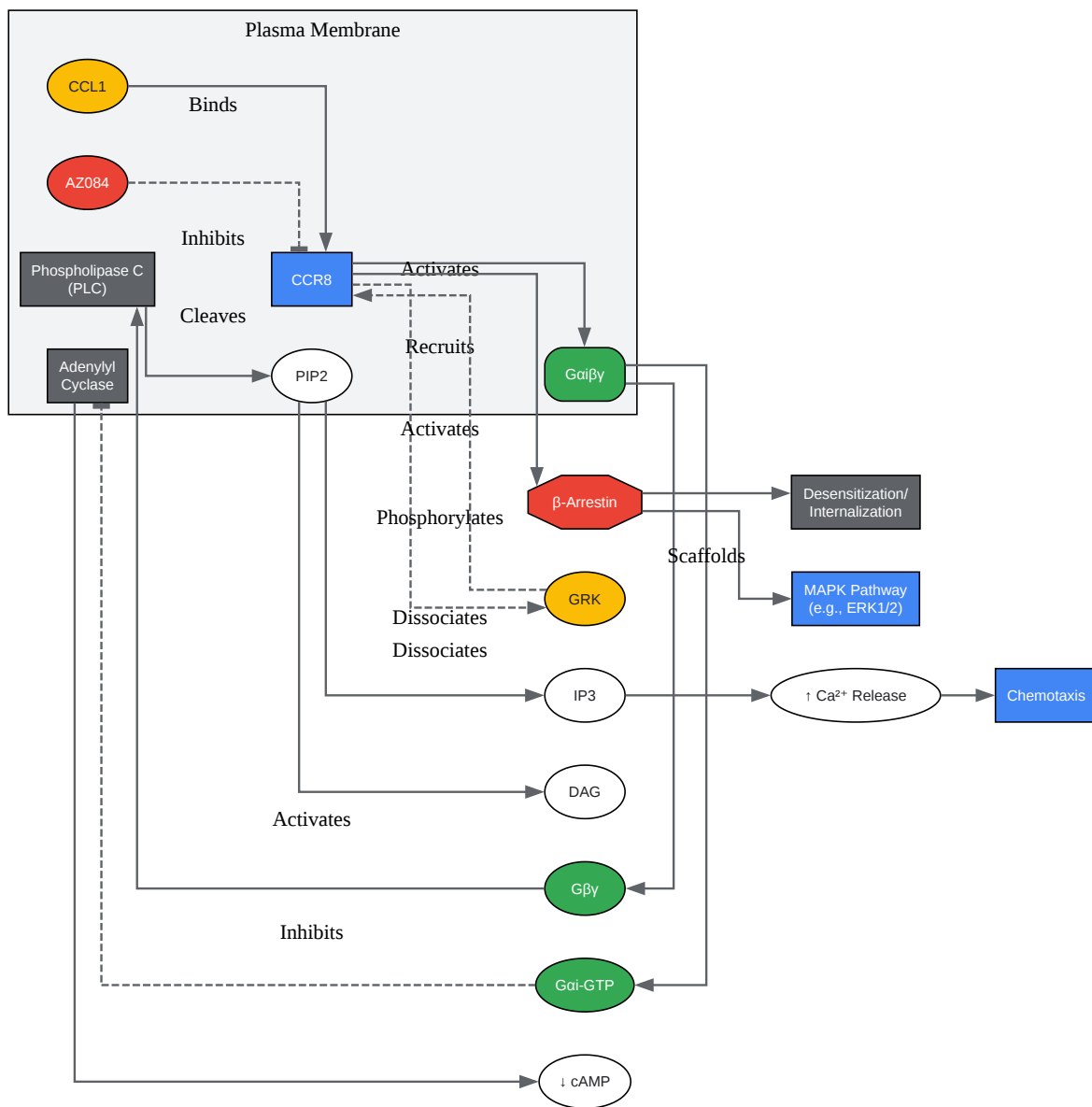
CCR8 Downstream Signaling Pathways

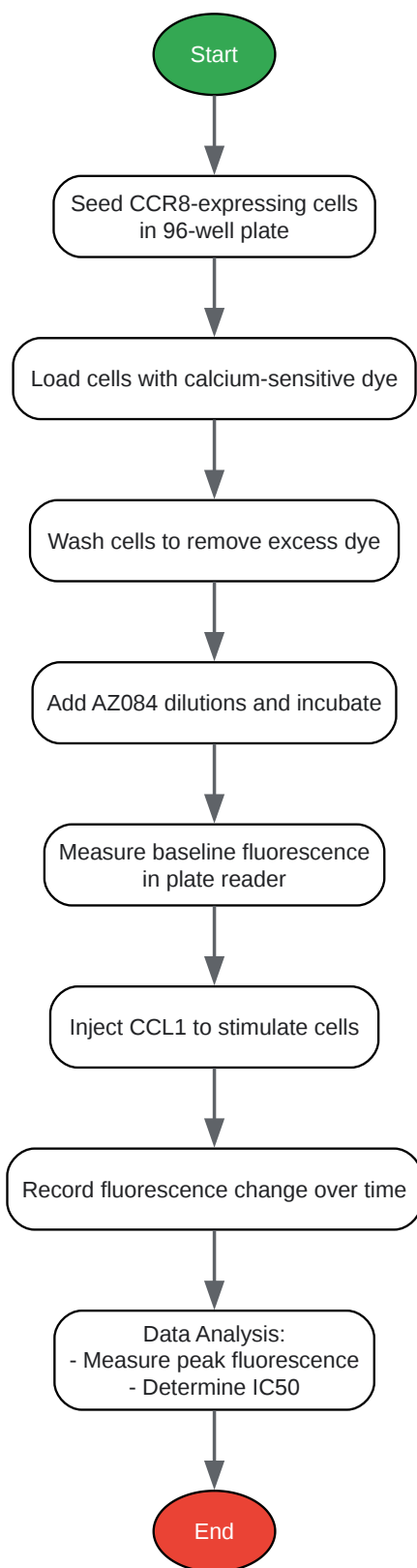
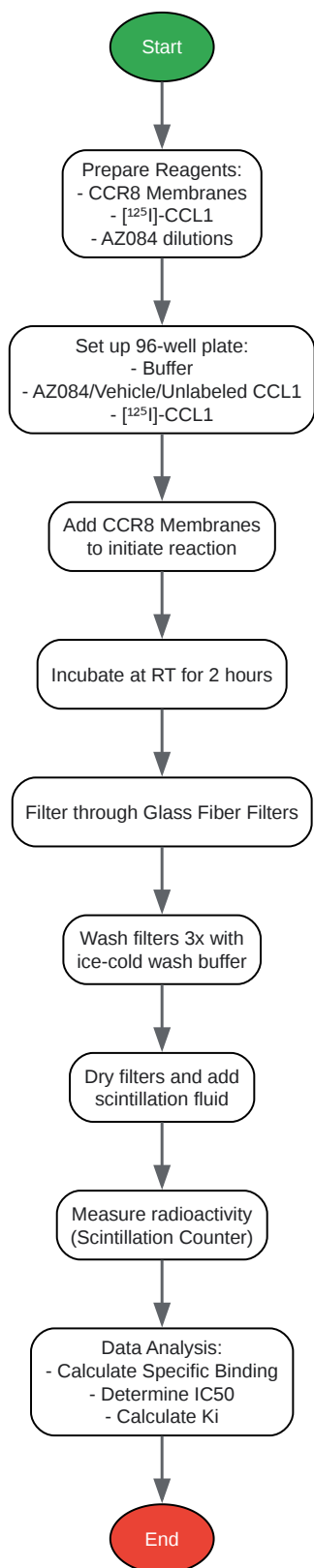
CCR8, as a member of the GPCR family, primarily signals through the inhibitory G protein subunit, G α i. Upon activation by its ligand CCL1, CCR8 undergoes a conformational change that facilitates the exchange of GDP for GTP on the G α i subunit. This leads to the dissociation of the G α i subunit from the G β γ dimer, initiating two main signaling cascades.

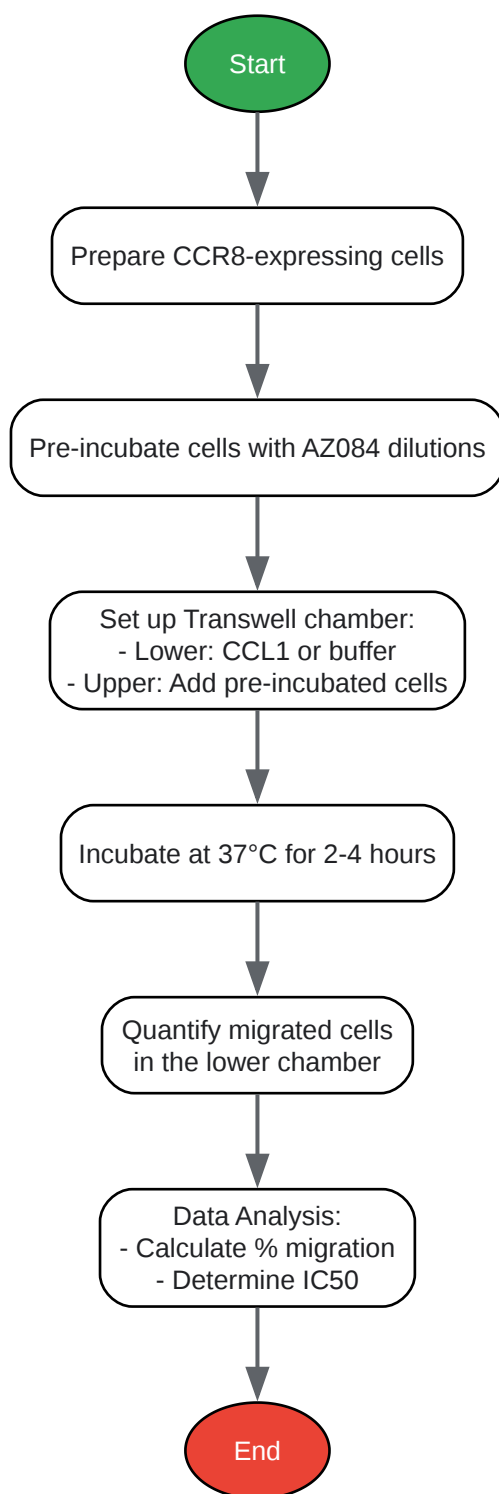
G α i-Mediated Pathway: The activated G α i subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

G β γ -Mediated Pathway: The freed G β γ dimer can activate other signaling molecules, such as phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in chemotaxis.

β -Arrestin-Mediated Regulation and Signaling: Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of CCR8. This phosphorylation promotes the recruitment of β -arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. Beyond desensitization, β -arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2). This β -arrestin-mediated signaling can regulate diverse cellular processes, including gene expression and cell survival.







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